![molecular formula C11H6FN3 B1404093 6'-Fluoro-[2,3']bipyridinyl-3-carbonitrile CAS No. 870065-88-6](/img/structure/B1404093.png)
6'-Fluoro-[2,3']bipyridinyl-3-carbonitrile
Overview
Description
6’-Fluoro-[2,3’]bipyridinyl-3-carbonitrile , also known by its chemical formula C<sub>6</sub>H<sub>3</sub>FN<sub>2</sub> , is a fluorinated organic compound. It belongs to the class of fluoropyridine derivatives and exhibits interesting properties due to its unique structure.
Synthesis Analysis
The synthesis of this compound involves the introduction of a fluorine atom at the 6’- position of a bipyridine ring. Various synthetic routes have been explored, including transition-metal-catalyzed reactions , such as C–H functionalization or cross-coupling reactions . Researchers have also investigated direct fluorination methods to achieve the desired fluoropyridine moiety.
Molecular Structure Analysis
The molecular structure of 6’-Fluoro-[2,3’]bipyridinyl-3-carbonitrile consists of a bipyridine core with a cyano group (–C≡N) at the 3-position and a fluorine atom at the 6’- position . The planar aromatic system formed by the two pyridine rings contributes to its stability and reactivity.
Chemical Reactions Analysis
- Substitution Reactions : The fluorine atom at the 6’- position makes it susceptible to nucleophilic substitution reactions. Researchers have explored its reactivity in aryl–fluorine exchange reactions.
- Transition-Metal-Catalyzed Transformations : Palladium or nickel catalysts can facilitate C–H activation and subsequent functionalization, leading to diverse derivatives.
- Cross-Coupling Reactions : Suzuki–Miyaura or Heck reactions have been employed to introduce various substituents onto the bipyridine scaffold.
Physical And Chemical Properties Analysis
- Melting Point : The compound exhibits a melting point range of 27–32°C .
- Solubility : It is sparingly soluble in water but dissolves readily in organic solvents.
- Crystalline Form : 6’-Fluoro-[2,3’]bipyridinyl-3-carbonitrile forms crystals .
- Spectroscopic Data : Researchers have characterized it using techniques such as NMR , IR , and mass spectrometry .
Scientific Research Applications
Synthesis and Structural Analysis
- The synthesis and structural analysis of various fluorinated nitrile compounds, including methods like Vilsmeier–Haack chlorination, have been explored to understand their structural features using techniques such as X-ray analysis, IR, NMR, and electronic spectroscopy. These methods help in investigating the optical properties of such compounds through absorption and fluorescence spectroscopy (Jukić et al., 2010).
Photopolymerization and 3D Printing
- Research into bimolecular photoinitiating systems based on derivatives of pyridine-3-carbonitrile for vat photopolymerization 3D printing techniques demonstrates the potential of these compounds in advanced manufacturing processes. The studies show good reactivity under both UV-A and visible light sources, indicating their usefulness in creating rapid prototyping materials for 3D printing (Fiedor et al., 2020).
Fluorescent Probes and Sensing Applications
- Fluorinated nitrile compounds have been used to develop ratiometric fluorescence probes for selective visual sensing of metal ions like Zn2+, showcasing their applicability in environmental monitoring and biological specimen imaging. These probes exhibit selective binding and sensing capabilities under specific conditions (Ajayaghosh et al., 2005).
Corrosion Inhibition
- The synthesis of pyrazolopyridine derivatives, including those with fluorinated components, has been studied for their potential as corrosion inhibitors for metals in acidic environments. This research suggests applications in materials science and engineering to enhance the longevity and resilience of metal structures (Dandia et al., 2013).
Safety And Hazards
- Toxicity : As with any chemical compound, caution is necessary during handling. It is advisable to follow proper safety protocols.
- Environmental Impact : Fluorinated compounds may have environmental implications due to their persistence and potential bioaccumulation.
Future Directions
- Medicinal Applications : Investigate its potential as a drug candidate or molecular probe .
- Functional Materials : Explore its use in organic electronics or catalysis .
- Structure–Activity Relationships : Systematically study derivatives to optimize desired properties.
properties
IUPAC Name |
2-(6-fluoropyridin-3-yl)pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6FN3/c12-10-4-3-9(7-15-10)11-8(6-13)2-1-5-14-11/h1-5,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBINRQDAEXHMNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CN=C(C=C2)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6'-Fluoro-[2,3']bipyridinyl-3-carbonitrile | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

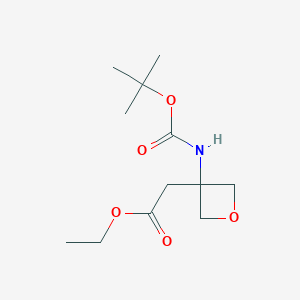
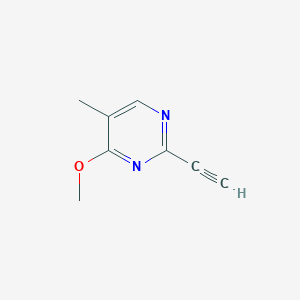
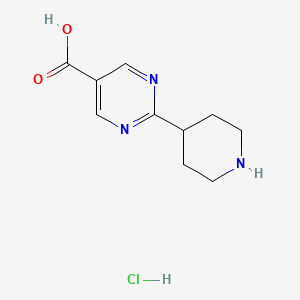
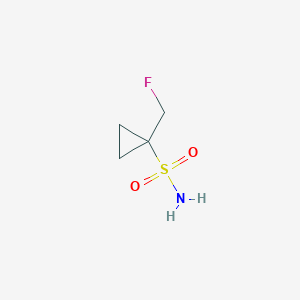
![2-Methoxy-7,7-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-B]pyridin-5-one](/img/structure/B1404016.png)
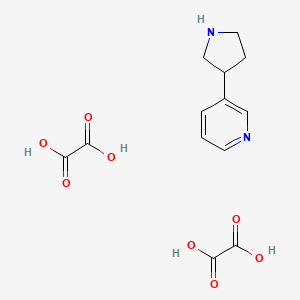
![Spiro[3.5]nonan-7-OL](/img/structure/B1404022.png)
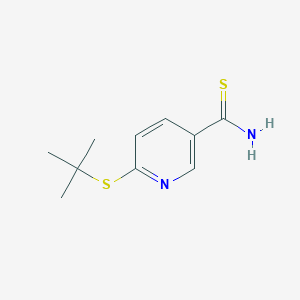
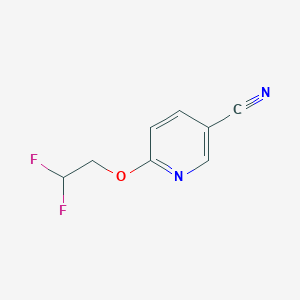
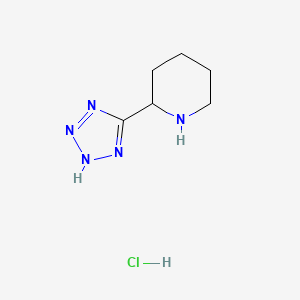
![Tert-butyl 2-azaspiro[3.3]heptan-5-ylcarbamate](/img/structure/B1404028.png)
![5-Amino-3-iodo-1H-pyrazolo[3,4-B]pyridine](/img/structure/B1404030.png)
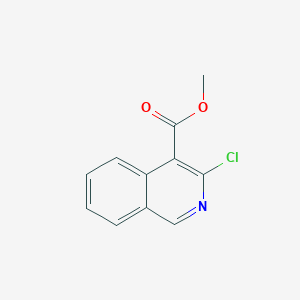
![6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine hydrochloride](/img/structure/B1404033.png)